molecular formula C17H17N3O4S B6540544 N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzenesulfonamide CAS No. 1021226-94-7

N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzenesulfonamide

Cat. No.: B6540544
CAS No.: 1021226-94-7
M. Wt: 359.4 g/mol
InChI Key: QZHHPFRIPSICHH-UHFFFAOYSA-N
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Description

N-{3-[3-(Furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzenesulfonamide is a notable compound within the realm of chemical synthesis and pharmaceutical development. Its unique structural elements combine a furan ring with a dihydropyridazinone core, extended by a propyl chain that links to a benzenesulfonamide group. This specific arrangement grants the compound diverse chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzenesulfonamide typically involves a multi-step process:

  • Formation of the Dihydropyridazinone Core: : Starting with an appropriate dihydropyridazine precursor, cyclization reactions are performed to introduce the furan moiety at the desired position.

  • Linking the Propyl Chain: : The intermediate product is then reacted with a propyl halide under conditions favorable for nucleophilic substitution.

  • Sulfonamide Introduction: : The final step often involves the reaction of the propyl derivative with benzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide linkage.

Industrial Production Methods

In industrial settings, these reactions are scaled up with optimizations to ensure maximum yield and purity. Techniques like continuous flow synthesis might be employed to enhance efficiency. Catalysts and solvents are selected based on their sustainability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The furan ring can undergo oxidation under mild conditions, potentially forming various oxidative products.

  • Reduction: : The dihydropyridazinone core can be reduced to its tetrahydropyridazine form under hydrogenation conditions.

  • Substitution: : The sulfonamide group can participate in nucleophilic substitution reactions, especially under acidic or basic conditions.

Common Reagents and Conditions

  • Oxidation: : Agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

  • Substitution: : Bases such as potassium carbonate or acids like hydrochloric acid.

Major Products

The major products depend on the type of reaction:

  • Oxidation: : Oxidized furans or pyridazinones.

  • Reduction: : Tetrahydropyridazines.

  • Substitution: : Variously substituted sulfonamides.

Scientific Research Applications

Chemistry

The compound's structure enables studies on heterocyclic chemistry and synthesis methodologies.

Biology

Its potential as a bioactive molecule allows research into enzyme inhibition and receptor binding.

Medicine

Investigations into its efficacy as an anti-inflammatory, antimicrobial, or anticancer agent are underway, leveraging its sulfonamide functionality.

Industry

Beyond pharmaceuticals, it can be used in materials science for developing polymers with specific chemical properties.

Mechanism of Action

Molecular Targets

The benzenesulfonamide group allows the compound to interact with various enzymes by mimicking natural substrates. The furan and dihydropyridazinone units facilitate binding to specific biological receptors.

Pathways Involved

These interactions often inhibit key metabolic pathways in pathogens or cancer cells, leading to their selective toxicity and therapeutic potential.

Comparison with Similar Compounds

Unique Features

Unlike other sulfonamides, the specific combination of furan, dihydropyridazinone, and propyl linkages grants the compound unique steric and electronic properties, enhancing its efficacy and specificity.

Similar Compounds

  • N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzenesulfonamide: : Similar but with an ethyl instead of a propyl linker.

  • N-{3-[3-(thiophen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzenesulfonamide: : Replaces the furan ring with a thiophene ring.

  • N-{3-[3-(furan-2-yl)-6-hydroxy-1,6-dihydropyridazin-1-yl]propyl}benzenesulfonamide: : Hydroxy substitution in the pyridazinone core.

Properties

IUPAC Name

N-[3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c21-17-10-9-15(16-8-4-13-24-16)19-20(17)12-5-11-18-25(22,23)14-6-2-1-3-7-14/h1-4,6-10,13,18H,5,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZHHPFRIPSICHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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